Methyl 2-[(azepan-1-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(1-azepanylcarbonyl)amino]benzoate is an organic compound with a complex structure that includes an azepane ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-azepanylcarbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-azepanylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-[(1-azepanylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-[(1-azepanylcarbonyl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azepane ring and benzoate ester groups allow it to bind to specific sites on proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A simpler ester with similar reactivity but lacking the azepane ring.
Methyl 2-[(phenoxycarbonyl)amino]benzoate: Another ester with a different substituent on the amino group.
Uniqueness
Methyl 2-[(1-azepanylcarbonyl)amino]benzoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler esters .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 2-(azepane-1-carbonylamino)benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-8-4-5-9-13(12)16-15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,19) |
InChI Key |
RPEKYFYDZIPOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCCCC2 |
Origin of Product |
United States |
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